N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-14-6-2-3-7-15(14)24-12-18(21)20-13-19(22,16-8-4-10-25-16)17-9-5-11-26-17/h2-11,22H,12-13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYGDBXXKOYGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : C18H17NO3S2
- Molecular Weight : 375.5 g/mol
- Structural Characteristics : The compound features a thiophene moiety, which is known for its role in various biological activities, and a methoxyphenoxy group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of thiophene derivatives with acetamides under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. Optimization of reaction conditions can significantly influence yield and purity.
Anticancer Activity
Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing thiophene rings have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide | MCF-7 | 20.1 |
| Similar Thiophene Derivative | KB-V1 | 14 |
These values suggest that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Thiophene derivatives have been reported to exhibit activity against various pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 22 | |
| Klebsiella pneumoniae | 25 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
The precise mechanism of action for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide is not fully elucidated. However, it is hypothesized that the thiophene and methoxy groups facilitate interactions with specific molecular targets, potentially inhibiting enzymes or modulating receptor activities involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Efficacy : A study evaluating several thiophene-based compounds showed that those with a similar backbone to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide exhibited IC50 values ranging from 0.69 to 22 µM against various cancer cell lines (HL60, K562, A549). This highlights the potential for further development of this compound as an anticancer agent .
- Antimicrobial Screening : In another study focusing on the antimicrobial properties of thiophene derivatives, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(methoxyphenoxy)acetamide was tested against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting its viability as a therapeutic candidate .
Scientific Research Applications
Medicinal Chemistry
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide has shown potential in the following areas:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, derivatives of thiophene compounds have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .
- Cytotoxicity : Research indicates that compounds with similar structural motifs can selectively inhibit cancer cell lines while sparing normal cells. A study on related compounds showed promising results in inhibiting growth in human cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways. For example, some thiophene derivatives have been identified as inhibitors of acetylcholinesterase, which is crucial for neurodegenerative disease management .
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of thiophene derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have shown significant inhibition of oxidative processes, indicating their potential as therapeutic agents .
Conductive Polymers
The incorporation of thiophene units into polymer matrices enhances electrical conductivity. This compound can be utilized in the synthesis of conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells .
Sensors
Due to its electronic properties, this compound may also find applications in sensor technology. Thiophene-based materials are known for their sensitivity to environmental changes, making them suitable for developing chemical sensors that detect gases or biomolecules .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives, including those structurally related to this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the thiophene ring could enhance efficacy .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity towards various cancer cell lines. One study reported that certain derivatives led to a reduction in cell viability by over 70% at concentrations below 100 µM, suggesting their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differentiating features are summarized in Table 1.
Key Observations :
- Heterocyclic vs. Aromatic Cores: The target compound’s hydroxyethyl-thiophene core differs from 1,3,4-thiadiazole-based analogs (e.g., 5k–5m) .
- Substituent Flexibility: The 2-methoxyphenoxy group is shared with compounds 5k–5m but paired with thiophenes instead of thiadiazole-thioethers. Ethylthio or benzylthio groups in 5k–5m could modulate solubility and metabolic stability .
- Bioactivity Trends : Compound 3a (naphthalen-1-yl substituent) exhibits antidiabetic activity (IC₅₀ = 69 µM), suggesting that bulky aromatic groups may enhance potency compared to smaller substituents (e.g., 3b: IC₅₀ = 87 µM) . The target compound’s di-thiophene groups could similarly influence activity.
Physicochemical and Spectroscopic Properties
- Melting Points: Analogs with 2-methoxyphenoxy groups (e.g., 5k: 135–136°C; 5l: 138–140°C) suggest moderate crystallinity. The target compound’s di-thiophene groups may lower melting points due to increased hydrophobicity.
- Spectroscopy :
Preparation Methods
Direct Amidation via Acyl Chloride Intermediate
The most widely documented method involves the reaction of 2-(2-methoxyphenoxy)acetyl chloride with 2-amino-2,2-di(thiophen-2-yl)ethanol under controlled conditions.
Procedure :
- Synthesis of 2-(2-methoxyphenoxy)acetyl chloride :
- 2-Methoxyphenoxyacetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
- Critical parameters: Moisture exclusion, stoichiometric SOCl₂ (1.2 equivalents), and inert atmosphere.
- Coupling with 2-amino-2,2-di(thiophen-2-yl)ethanol :
- The acyl chloride is added dropwise to a solution of the amine intermediate in tetrahydrofuran (THF) with triethylamine (TEA, 2.5 equivalents) at −10°C.
- Reaction progress is monitored via thin-layer chromatography (TLC), with typical completion within 4–6 hours.
Mechanism :
- Nucleophilic acyl substitution: The amine attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond.
Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Ester Hydrolysis and Subsequent Activation
An alternative route utilizes ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS 28569-88-2) as a precursor:
Procedure :
- Hydrolysis of ethyl ester :
Conversion to acyl chloride :
Amidation with 2-(2-methoxyphenoxy)ethylamine :
Yield : 53% for ester hydrolysis step; 61% overall yield after amidation.
Reaction Optimization Strategies
Temperature and Solvent Effects
Key Finding : Lower temperatures (−10°C) improve regioselectivity but prolong reaction time (6 vs. 4 hours at 0°C).
Industrial-Scale Continuous Flow Synthesis
Recent advances employ microreactor technology to address exothermicity challenges:
- Flow rate : 0.5 mL/min
- Residence time : 8 minutes
- Yield Improvement : 78% vs. 68% in batch mode
Characterization and Purification
Spectroscopic Analysis
Purification Techniques
| Method | Conditions | Purity Outcome |
|---|---|---|
| Column Chromatography | Silica gel, hexane/EtOAc | 95–98% |
| Recrystallization | Ethanol/water (3:1) | 99% (single crystal) |
Challenges and Mitigation Strategies
Thiophene Ring Oxidation
Amine Hydroscopicity
- Issue : 2-amino-2,2-di(thiophen-2-yl)ethanol absorbs moisture, reducing reactivity.
- Mitigation : Store over molecular sieves and use freshly distilled THF.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Thiophene precursor preparation : React 2-thiophenecarbonyl chloride with ethanolamine to form the hydroxyethyl-thiophene intermediate.
Di-substitution : Introduce a second thiophene group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Amidation : Couple the intermediate with 2-(2-methoxyphenoxy)acetic acid using EDCI/HOBt as coupling agents in dichloromethane .
Key considerations: Use inert atmosphere (N₂/Ar), monitor reaction progress via TLC, and purify via column chromatography (hexane:EtOAc gradient).
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR : ¹H NMR (DMSO-d₆) identifies protons on thiophene (δ 6.8–7.2 ppm), methoxy (δ 3.7 ppm), and hydroxy groups (broad peak δ 4.9–5.2 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Verify molecular ion peak [M+H]⁺ at m/z 428.08 (calculated) .
- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3400 cm⁻¹) .
Q. What are the key reactivity patterns of this compound under standard laboratory conditions?
- Methodological Answer : Reactivity is influenced by:
- Thiophene rings : Susceptible to electrophilic substitution (e.g., bromination at α-positions) .
- Hydroxyethyl group : May undergo oxidation to ketone (using PCC) or esterification (with acetic anhydride) .
- Acetamide : Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield carboxylic acid derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model:
- HOMO-LUMO gaps : Predict redox behavior and charge-transfer interactions (basis set: 6-31G*) .
- Reaction pathways : Simulate hydrolysis of the acetamide group, comparing activation energies of acid vs. base-catalyzed mechanisms .
Validation: Compare computed IR spectra with experimental data to refine parameters .
Q. What strategies optimize structure-activity relationships (SAR) for biological target engagement?
- Methodological Answer :
- Substituent variation : Replace methoxy with ethoxy or halogens to assess binding affinity to kinases (e.g., JAK2) .
- Bioisosteric replacement : Swap thiophene with furan to evaluate solubility and metabolic stability .
- Docking studies : Use AutoDock Vina to model interactions with receptor pockets (PDB ID: 4HVD) .
Experimental validation: Test derivatives in enzyme inhibition assays (IC₅₀ determination) .
Q. How can discrepancies between computational predictions and experimental data be resolved?
- Methodological Answer : Address contradictions systematically:
Purity checks : Re-examine synthesis and purification steps; quantify impurities via HPLC .
Computational refinement : Adjust basis sets (e.g., def2-TZVP) or include solvent effects (PCM model) in DFT calculations .
Experimental replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
